4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde
Description
4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is a heterocyclic compound featuring a pyridine core substituted with a hydroxymethyl group at position 5 and a methyl group at position 4. This pyridine moiety is linked to a piperazine ring via a carbon-nitrogen bond, with the piperazine further functionalized by a carbaldehyde group at position 1. The carbaldehyde group offers reactivity for further derivatization, such as condensation reactions with amines or hydrazines, making the compound a versatile intermediate in medicinal chemistry or agrochemical synthesis .
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-[5-(hydroxymethyl)-6-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C12H17N3O2/c1-10-11(8-16)2-3-12(13-10)15-6-4-14(9-17)5-7-15/h2-3,9,16H,4-8H2,1H3 |
InChI Key |
PYTKGZIFFVIJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactionsThe hydroxymethyl group can be introduced via hydroxymethylation reactions, and the carbaldehyde group can be added through formylation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to a primary alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-(5-(Carboxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde.
Reduction: 4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-methanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxymethyl and carbaldehyde groups may form hydrogen bonds or covalent bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperazine-Carbaldehyde Derivatives
Key Observations :
Core Heterocycle Influence :
- Pyridine vs. Pyridazine : The target compound’s pyridine core (6-membered, one nitrogen) contrasts with pyridazine (6-membered, two adjacent nitrogens) in electronic distribution and hydrogen-bonding capacity. Pyridazine derivatives (e.g., ) often exhibit herbicidal activity due to halogenated aryl groups .
- Pyran vs. Pyridine : The pyran-based compound () contains an oxygen atom in the ring, increasing polarity and altering metabolic pathways compared to nitrogen-containing pyridine .
Substituent Effects :
- Hydroxymethyl vs. Halogenated Aryl : The target’s hydroxymethyl group enhances solubility, whereas halogenated aryl groups (e.g., 2-fluorophenyl in ) improve lipophilicity and target binding in agrochemicals .
- Carbaldehyde Reactivity : Both the target compound and the pyran derivative () feature a carbaldehyde group, enabling hydrazone or Schiff base formation for drug conjugation .
Biological Activity: Pyridazinones () and pyrimidines () are associated with herbicidal and antimicrobial activities, respectively, while arylpiperazines () are common in CNS drug design .
Physicochemical and Pharmacokinetic Properties
Biological Activity
4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is C₁₂H₁₇N₃O₂, with a molecular weight of approximately 235.28 g/mol. Its structure features a piperazine ring linked to a hydroxymethyl-substituted pyridine, which contributes to its reactivity and biological activity. The key functional groups include:
- Aldehyde group : Known for its reactivity in forming various derivatives.
- Piperazine moiety : Often associated with diverse pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing piperazine and pyridine structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that 4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde shows activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Strong inhibition |
| Escherichia coli | 0.025 | Moderate inhibition |
These results suggest that the compound may be effective in treating infections caused by these pathogens.
Antifungal Activity
In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Studies have shown that it can inhibit the growth of various fungal strains, indicating its potential as an antifungal agent.
The mechanisms through which 4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde exerts its biological effects include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways of pathogens, such as CYP51 and CYP5122A1 in Leishmania species, leading to disruption of sterol biosynthesis .
- Cell Membrane Interaction : The compound's hydrophobic regions may interact with microbial cell membranes, altering permeability and leading to cell death.
Case Study 1: Leishmaniasis Treatment
A study investigated the effects of various piperazine derivatives on Leishmania parasites, highlighting the potential of compounds similar to 4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde. The findings revealed that certain derivatives exhibited selective inhibition against Leishmania donovani promastigotes, with effective concentrations in the low micromolar range .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of related piperazine compounds. It was found that modifications in substituents significantly influenced their antibacterial and antifungal activities, suggesting that structural optimization could enhance the effectiveness of 4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
